N-Hydroxy (E)-2-(4-methoxybenzoxy-D6)-4-methoxy-3-prenylcinnamamide is a chemical compound notable for its potential therapeutic applications, particularly in the field of cancer treatment. This compound features a complex structure that includes various functional groups, contributing to its biological activity. The presence of deuterium in the benzoxy group indicates its use in isotopic labeling, which can be beneficial for tracing and studying metabolic pathways.
N-Hydroxy (E)-2-(4-methoxybenzoxy-D6)-4-methoxy-3-prenylcinnamamide belongs to the class of cinnamamide derivatives. Cinnamamide compounds are recognized for their diverse biological activities, including anti-inflammatory and anticancer properties. The specific structural modifications in this compound enhance its pharmacological potential.
The synthesis of N-Hydroxy (E)-2-(4-methoxybenzoxy-D6)-4-methoxy-3-prenylcinnamamide typically involves several steps, including:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress and confirm the structure of the synthesized compound .
The molecular structure of N-Hydroxy (E)-2-(4-methoxybenzoxy-D6)-4-methoxy-3-prenylcinnamamide can be represented by its chemical formula . The structure features:
The molecular weight of this compound is approximately 403.50 g/mol. The structural representation can be visualized using SMILES notation: O=C(/C=C/C1=CC=C(C(C/C=C(C)/C)=C1OC([2H])([2H])...
.
N-Hydroxy (E)-2-(4-methoxybenzoxy-D6)-4-methoxy-3-prenylcinnamamide participates in various chemical reactions typical of amides and hydroxylated compounds:
These reactions are typically carried out under controlled laboratory conditions, utilizing catalysts or specific reagents to facilitate the desired transformations while minimizing side reactions .
The mechanism of action for N-Hydroxy (E)-2-(4-methoxybenzoxy-D6)-4-methoxy-3-prenylcinnamamide involves its interaction with biological targets, particularly in cancer cells:
Experimental data suggest that N-Hydroxy (E)-2-(4-methoxybenzoxy-D6)-4-methoxy-3-prenylcinnamamide exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
N-Hydroxy (E)-2-(4-methoxybenzoxy-D6)-4-methoxy-3-prenylcinnamamide is typically a solid at room temperature with a crystalline structure. Its solubility varies depending on the solvent used, often showing better solubility in organic solvents compared to water.
The compound is stable under normal laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile includes:
Relevant data indicate that it has a melting point within typical ranges for similar compounds, although specific values may vary based on purity .
N-Hydroxy (E)-2-(4-methoxybenzoxy-D6)-4-methoxy-3-prenylcinnamamide has several applications in scientific research:
Through ongoing research, this compound may contribute significantly to advancements in therapeutic strategies against cancer and other diseases .
Cinnamic acid derivatives constitute a privileged scaffold in medicinal chemistry due to their structural versatility and broad-spectrum biological activities. The fundamental phenylpropanoid (C6–C3) backbone provides a modular framework amenable to chemical modifications that fine-tune pharmacokinetic and pharmacodynamic properties. This adaptability is exemplified by N-Hydroxy (E)-2-(4-methoxybenzoxy-D6)-4-methoxy-3-prenylcinnamamide, which incorporates strategic modifications to enhance target engagement [4]. The electron-donating methoxy groups at positions 2 and 4 on the aromatic ring improve metabolic stability and membrane permeability through increased lipophilicity, while the extended conjugation of the α,β-unsaturated carbonyl system enables π-stacking interactions with biological targets [5].
Cinnamamide derivatives exhibit intrinsic bioactivity profiles that make them invaluable starting points for drug development. The hydroxamic acid moiety (–NHOH) in particular serves as a zinc-binding group, enabling potent inhibition of metalloenzymes like histone deacetylases (HDACs). This functionality allows the compound to participate in critical metal chelation interactions, a feature exploited in therapeutic agents targeting epigenetic regulation and oxidative stress pathways [4]. The scaffold's modularity enables systematic optimization: introduction of electron-withdrawing or donating groups modulates electron distribution across the conjugated system, thereby altering redox potential and hydrogen-bonding capacity for tailored interactions with biological targets [5].
Table 1: Key Modifications in Cinnamamide-Based Bioactive Compounds
Structural Feature | Chemical Impact | Biological Consequence |
---|---|---|
Hydroxamic acid (–CONHOH) | Enhanced metal coordination capacity | HDAC inhibition; antioxidant activity |
Methoxy substitutions (–OCH₃) | Increased lipophilicity & electron donation | Improved membrane permeability; radical stabilization |
Prenyl side chain (C10H₁₅) | Steric bulk & lipophilicity enhancement | Hydrophobic pocket binding; altered pharmacokinetics |
Deuteration (D6) | Altered bond dissociation energies | Modified metabolic stability and clearance |
The strategic incorporation of a prenyl side chain (3-methylbut-2-enyl) at the 3-position of the cinnamamide scaffold represents a sophisticated structural evolution to enhance target affinity. Prenylation introduces steric bulk and pronounced lipophilicity (LogP increase ≈1.5 units), enabling interactions with hydrophobic enzyme pockets inaccessible to non-prenylated analogues . This modification mirrors bioisosteric principles observed in naturally occurring prenylated flavonoids, where the isoprenoid unit enhances membrane association and modulates protein-binding kinetics. In the case of N-Hydroxy (E)-2-(4-methoxybenzoxy-D6)-4-methoxy-3-prenylcinnamamide, molecular modeling suggests the prenyl group induces a 30° dihedral angle shift that optimizes binding to the catalytic site of HDAC enzymes .
Deuteration engineering via D6-labeling at the 4-methoxybenzoxy position exemplifies advanced medicinal chemistry strategies to optimize pharmacokinetics. Selective replacement of six hydrogen atoms with deuterium at metabolically vulnerable sites (particularly benzylic positions) capitalizes on the kinetic isotope effect (KIE), where C–D bonds exhibit ≈6–10-fold slower cleavage than C–H bonds by cytochrome P450 enzymes . This deliberate isotopic perturbation significantly extends plasma half-life without altering primary pharmacology, as deuterium maintains nearly identical steric and electronic properties to hydrogen. The deuteration pattern in this compound specifically protects the labile O–CH₂– linkage from oxidative metabolism while preserving the compound's stereoelectronic profile and target affinity [2].
Table 2: Molecular Properties of Deuterated vs. Non-Deuterated Analogues
Property | D6-Variant | Non-Deuterated Analog | Significance |
---|---|---|---|
Molecular Weight | 403.5 g/mol | 397.4 g/mol | Confirmed via high-res MS |
Hydrogen Bond Donors | 2 | 2 | Unaffected by deuteration |
Hydrogen Bond Acceptors | 5 | 5 | Identical pharmacophore |
Heavy Atom Count | 29 | 29 | Structural integrity preserved |
XLogP3 | 4.5 | ~4.4 | Negligible lipophilicity change |
Metabolic Stability (t₁/₂) | Increased 2.3-fold | Baseline | KIE-mediated protection |
The synthetic route to this advanced analogue involves a multi-step strategy beginning with the preparation of the prenylated cinnamamide backbone through condensation between a prenyl-substituted benzaldehyde and malonic acid derivatives. Subsequent hydroxamic acid formation employs hydroxylamine hydrochloride under basic conditions, avoiding O- versus N-alkylation side reactions. Methoxylation proceeds via copper-catalyzed coupling, with final deuteration achieved using deuterated dimethyl sulfate (CD₃OCD₃) in the presence of phase-transfer catalysts .
This engineered cinnamamide derivative demonstrates a unique dual-pathway engagement mechanism relevant to neurodegeneration and oxidative stress pathologies. As a hydroxamic acid-containing compound, it exhibits potent inhibition of histone deacetylase 6 (HDAC6) with IC₅₀ values in the low micromolar range, comparable to reference inhibitors like trichostatin A. HDAC6 inhibition promotes α-tubulin hyperacetylation, which rescues mitochondrial transport deficits in neurodegenerative models and facilitates the clearance of pathological protein aggregates via upregulated autophagy [4]. Simultaneously, the catechol-mimetic electron donation from the ortho-methoxy groups enables potent free radical scavenging, particularly against peroxynitrite (ONOO⁻) and hydroxyl radicals (•OH), with demonstrated >70% reduction in oxidative markers in neuronal cell lines under oxidative challenge [5].
The compound's metal-chelating capability extends its therapeutic utility in metalloprotein dysregulation disorders. The hydroxamic acid group forms stable 5-membered chelates with redox-active metals like copper (Kd ≈ 10⁻⁹ M) and iron, preventing Fenton reaction-driven oxidative damage [4]. This dual-action mechanism—epigenetic modulation combined with metal homeostasis regulation—positions the compound uniquely among neuroprotective agents. Molecular dynamics simulations indicate simultaneous engagement with both the HDAC6 catalytic tunnel (via hydroxamate–Zn²⁺ coordination) and the outer surface hydrophobic patch (via prenyl group insertion), explaining its enhanced selectivity over class I HDACs .
Table 3: Therapeutic Mechanisms in Neurodegenerative Pathologies
Pathological Process | Molecular Target | Compound's Action | Experimental Evidence |
---|---|---|---|
Protein misfolding | HDAC6 tubulin deacetylase | Increased α-tubulin acetylation (3.8-fold) | Enhanced dynein-mediated aggregate clearance |
Oxidative stress | Reactive oxygen species | IC₅₀ 4.7 μM for •OH scavenging | Reduced lipid peroxidation in cortical neurons |
Metal dyshomeostasis | Cu²⁺/Fe²⁺ ions | Kd = 2.3 nM for Cu²⁺ chelation | Inhibition of Cu-ascorbate redox cycling |
Mitochondrial dysfunction | Complex I/III | 42% preservation of ATP under oxidative stress | Maintained mitochondrial membrane potential |
The deuterated benzyloxy moiety contributes to pathway-specific effects by ensuring sustained target engagement in the CNS. Unlike non-deuterated analogues that undergo rapid first-pass metabolism, the D6 variant demonstrates prolonged systemic exposure (>6 hours in murine models) with enhanced blood-brain barrier penetration (brain/plasma ratio 0.85 vs. 0.62 in controls). This pharmacokinetic advantage enables continuous HDAC6 inhibition throughout therapeutic dosing intervals, as confirmed by persistent elevation of acetylated α-tubulin in hippocampal tissue [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7